molecular formula C13H19N3O B7843038 3,N-Dimethyl-4-piperazin-1-yl-benzamide

3,N-Dimethyl-4-piperazin-1-yl-benzamide

Katalognummer: B7843038
Molekulargewicht: 233.31 g/mol
InChI-Schlüssel: KRNRRVQENOZIKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,N-Dimethyl-4-piperazin-1-yl-benzamide is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3,N-Dimethyl-4-piperazin-1-yl-benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological profiles. The synthesis typically involves the reaction of 4-benzoylchloride with N,N-dimethylpiperazine under basic conditions, resulting in the formation of the desired benzamide derivative.

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that certain piperazine derivatives can inhibit various cancer cell lines by targeting receptor tyrosine kinases (RTKs) such as EGFR and HER2. In one study, analogs showed up to 92% inhibition against EGFR at low nanomolar concentrations, suggesting strong potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a series of experiments, piperazine derivatives demonstrated effective antibacterial and antifungal activities against several strains, indicating a broad spectrum of action. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymes .

Neuropharmacological Effects

Piperazine derivatives, including this compound, have been investigated for their neuropharmacological effects. Some studies report that these compounds can penetrate the blood-brain barrier and exhibit affinity for dopamine receptors, particularly D4 receptors. This suggests potential applications in treating neurological disorders such as schizophrenia and depression .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. Modifications on the piperazine ring or the benzamide moiety can significantly alter its efficacy and selectivity:

Modification Effect on Activity
Substitution on the benzene ringEnhances binding affinity to target receptors
Variation in piperazine N-methyl groupsAlters lipophilicity and CNS penetration
Introduction of halogensCan increase antimicrobial potency

Case Studies

  • Antitumor Efficacy : A study involving a series of piperazine derivatives showed that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of specific substitutions on the benzamide moiety for enhanced activity .
  • Antibacterial Activity : Another investigation focused on the antibacterial properties of piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds demonstrated significant inhibition zones in disk diffusion assays, suggesting their potential as new antibacterial agents .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and its biological targets. These studies often reveal key interactions with active sites of enzymes or receptors involved in disease processes:

  • Target Proteins : Docking studies have shown favorable interactions with EGFR and D4 dopamine receptors.
  • Binding Affinities : Calculated binding affinities suggest that modifications can lead to improved interactions with target proteins.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitubercular Activity
Research has demonstrated that derivatives of 3,N-Dimethyl-4-piperazin-1-yl-benzamide exhibit promising antitubercular properties. A study synthesized a series of substituted benzamide derivatives and evaluated their activity against Mycobacterium tuberculosis. Among these compounds, several showed significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 μM, indicating potential for development as new antitubercular agents .

Opioid Receptor Antagonism
Recent studies have identified piperazine derivatives, including those related to this compound, as novel opioid receptor antagonists. These compounds have shown efficacy in blocking kappa-opioid receptors, which may have therapeutic implications for treating depression, anxiety, and addiction . The structure-activity relationship (SAR) studies have highlighted the significance of the piperazine moiety in enhancing receptor binding and selectivity.

Biological Applications

Neuropharmacology
The compound has been investigated for its effects on neurotransmitter systems. For example, its analogs have been studied as selective ligands for dopamine D3 receptors, revealing their potential in modulating dopaminergic signaling pathways . This could be particularly relevant for developing treatments for neuropsychiatric disorders.

Antimicrobial Properties
In addition to its antitubercular effects, compounds related to this compound have been evaluated for antimicrobial activity. A study found that certain benzamide derivatives exhibited significant antimicrobial effects against various bacterial strains, suggesting their utility in developing new antimicrobial agents .

Synthesis and Chemical Applications

Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex chemical entities. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis . For instance, it can be utilized in coupling reactions to generate diverse piperazine-containing compounds.

Data Tables

Application Area Activity/Effect IC50/Notes
AntitubercularSignificant activity against M. tuberculosisIC50: 1.35 - 2.18 μM
Opioid Receptor AntagonismBlocks kappa-opioid receptorsPotential for treating depression and addiction
NeuropharmacologySelective D3 receptor ligandModulates dopaminergic pathways
AntimicrobialEffective against various bacteriaSignificant antimicrobial activity

Case Studies

Case Study 1: Antitubercular Agents Development
A recent study focused on synthesizing novel benzamide derivatives aimed at enhancing antitubercular activity. The research involved evaluating the synthesized compounds against Mycobacterium tuberculosis H37Ra and assessing their cytotoxicity on human cells (HEK-293). The findings indicated that several compounds were non-toxic and exhibited potent activity, paving the way for further development into therapeutic agents .

Case Study 2: Opioid Receptor Antagonism
In a behavioral study involving animal models, piperazine derivatives were tested for their ability to block kappa-opioid receptors. The results suggested that these compounds could effectively reduce anxiety-like behaviors in rodents, indicating their potential application in treating anxiety disorders and related conditions .

Eigenschaften

IUPAC Name

N,3-dimethyl-4-piperazin-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10-9-11(13(17)14-2)3-4-12(10)16-7-5-15-6-8-16/h3-4,9,15H,5-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNRRVQENOZIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To tert-butyl 4-(2-methyl-4-(methylcarbamoyl)phenyl)piperazine-1-carboxylate (1.90 g, 5.70 mmol) was added hydrochloric acid solution (17.10 mL, 68.4 mmol) in dioxane at 23° C. The reaction was stirred at 23° C. for 30 min. The resulting suspension was diluted with Et2O (20 mL), filtered, rinsed with Et2O (3×10 mL), and the resulting solid was dried in vacuo to provide the title compound as an off-white, hygroscopic solid (1.70 g, 5.55 mmol, 97% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 2.28 (s, 3H) 2.72-2.79 (m, 3H) 3.05-3.14 (m, 4H) 3.17-3.28 (m, 4H) 7.06 (d, J=8.34 Hz, 1H) 7.64-7.68 (m, 1H) 7.68-7.70 (m, 1H) 8.29-8.39 (m, 1H) 9.36 (br. s., 2H). ESI-MS: m/z 234.2 (M+H)+.
Name
tert-butyl 4-(2-methyl-4-(methylcarbamoyl)phenyl)piperazine-1-carboxylate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
17.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Yield
97%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.